
1-Tetradecyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tetradecyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science. The addition of a tetradecyl group to the benzimidazole core enhances its hydrophobicity, potentially altering its biological activity and solubility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tetradecyl-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with a tetradecyl aldehyde or tetradecyl carboxylic acid. The reaction is usually carried out under acidic or basic conditions, often using a catalyst to facilitate the cyclization process. For instance, the reaction can be performed in the presence of polyphosphoric acid or a Lewis acid like zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to ensure the removal of impurities.
化学反応の分析
Types of Reactions: 1-Tetradecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids, and bases.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
科学的研究の応用
1-Tetradecyl-1H-benzimidazole has found applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific hydrophobic properties, such as coatings and surfactants.
作用機序
The mechanism of action of 1-Tetradecyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The tetradecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and cell membranes, potentially disrupting their function. This dual interaction can lead to various biological effects, including antimicrobial and antifungal activity.
類似化合物との比較
1-Hexadecyl-1H-benzimidazole: Similar structure with a hexadecyl group instead of a tetradecyl group, showing comparable hydrophobic properties.
1-Octadecyl-1H-benzimidazole: Contains an octadecyl group, further increasing hydrophobicity and potentially altering biological activity.
1-Dodecyl-1H-benzimidazole: With a dodecyl group, this compound has slightly lower hydrophobicity compared to 1-Tetradecyl-1H-benzimidazole.
Uniqueness: this compound is unique due to its specific balance of hydrophobicity and biological activity. The tetradecyl group provides an optimal length for interactions with hydrophobic regions of biological molecules, making it a valuable compound for various applications in chemistry, biology, and medicine.
特性
CAS番号 |
72816-80-9 |
|---|---|
分子式 |
C21H34N2 |
分子量 |
314.5 g/mol |
IUPAC名 |
1-tetradecylbenzimidazole |
InChI |
InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-19-22-20-16-13-14-17-21(20)23/h13-14,16-17,19H,2-12,15,18H2,1H3 |
InChIキー |
QPHHOADAIHHOMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN1C=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)

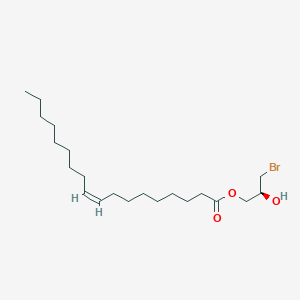
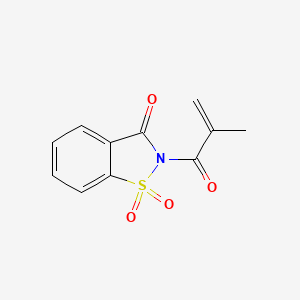
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
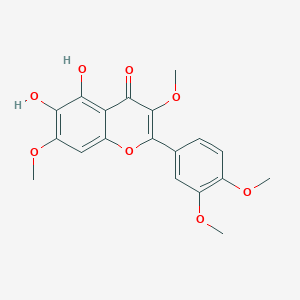
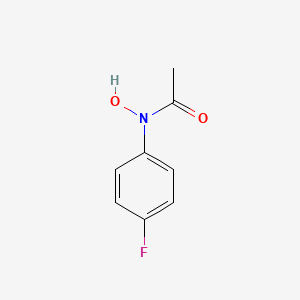
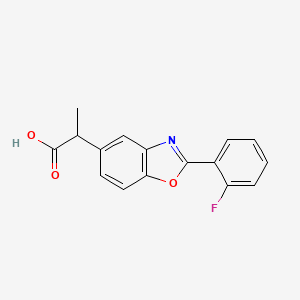
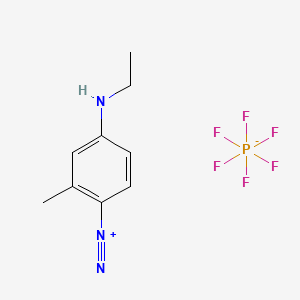

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
